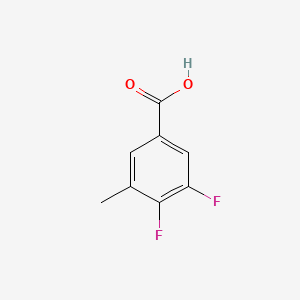

3,4-Difluoro-5-methylbenzoic acid

Overview

Description

3,4-Difluoro-5-methylbenzoic acid is a chemical compound with the molecular formula C8H6F2O2 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .

Molecular Structure Analysis

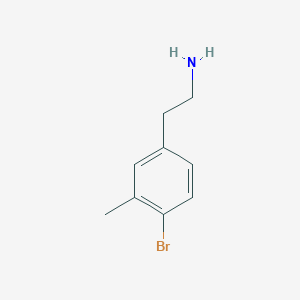

The molecular structure of 3,4-Difluoro-5-methylbenzoic acid consists of a benzene ring with two fluorine atoms, one methyl group, and one carboxylic acid group . The InChI code for this compound is 1S/C8H6F2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

3,4-Difluoro-5-methylbenzoic acid is a solid substance at room temperature . It has a molecular weight of 172.13 . The compound has a density of 1.359 g/cm3 . It has a boiling point of 270.8°C .Scientific Research Applications

Thermodynamics and Ionization

Precision conductance measurements reveal that difluorobenzoic acids, including 3,4-difluoro variants, exhibit unique thermodynamic properties upon ionization. The ionization process of these acids, including 3,4-difluoro-5-methylbenzoic acid, demonstrates significant changes in enthalpy, entropy, and heat capacity, differing notably from their methylbenzoic counterparts. These properties are essential for understanding the behavior of such compounds in aqueous solutions and have implications for their use in various chemical processes (Strong, Brummel, & Lindower, 1987).

Synthesis and Chemical Reactions

A practical synthesis route for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in producing antimicrobial 3-quinolinecarboxylic acid drugs, demonstrates the versatility of difluorobenzoic acid derivatives in pharmaceutical synthesis. This process involves steps like nitration and esterification, showcasing the chemical reactivity and potential applications of these compounds in drug development (Zhang et al., 2020).

Material Science Applications

The continuous flow synthesis of trifluorobenzoic acid, a close relative of 3,4-difluoro-5-methylbenzoic acid, indicates potential applications in material science and the pharmaceutical industry. The process leverages microflow technology for efficient synthesis, suggesting similar methods could be applied to 3,4-difluoro-5-methylbenzoic acid for use in advanced material synthesis (Deng et al., 2015).

Solubility in Supercritical Fluids

The solubility of trifluoromethylbenzoic acid isomers in supercritical carbon dioxide has been measured, providing insights into the solubility behavior of related compounds like 3,4-difluoro-5-methylbenzoic acid. Understanding solubility in supercritical fluids is crucial for applications in extraction processes and chemical engineering (Higashi et al., 2005).

Coordination Polymers and Supramolecular Chemistry

Studies on coordination polymers and supramolecular assemblies involving similar benzoic acid derivatives highlight the potential of 3,4-difluoro-5-methylbenzoic acid in forming complex molecular structures. These properties are significant for developing new materials and understanding molecular interactions (Varughese & Pedireddi, 2005).

Photophysical Behavior

The photophysical behavior of difluorohydroxybenzylidene derivatives, which are structurally relatedto 3,4-difluoro-5-methylbenzoic acid, has been characterized, indicating potential uses in fluorescence-based applications. This research underscores the importance of these compounds in bioimaging and analytical chemistry, where fluorescence and light-induced properties are pivotal (Santra et al., 2019).

Safety And Hazards

3,4-Difluoro-5-methylbenzoic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

3,4-difluoro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAYJQUWVKDTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-5-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)